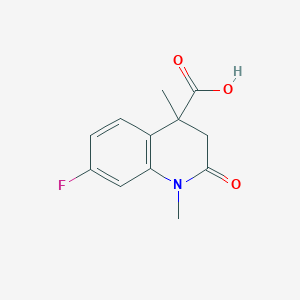
1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring and a dimethylamino group attached to a methylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
The synthesis of 1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an anticonvulsant and its ability to interact with specific biological targets. In the industry, it may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The dimethylamino group and the pyrrolidine ring play crucial roles in its binding to these targets, which may include enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture
特性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
1-[2-[6-(dimethylamino)-2-methylpyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-10-12(7-8-14(15-10)16(3)4)13-6-5-9-17(13)11(2)18/h7-8,13H,5-6,9H2,1-4H3 |
InChIキー |
XZQNIDNJPUCVFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N(C)C)C2CCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)


![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)


![3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11803782.png)
![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)






